2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide
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Overview
Description
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides and pyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step may involve alkylation reactions using furan-2-ylmethyl halides.
Attachment of the benzenesulfonamido group: This can be done through sulfonation reactions using benzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the oxidation of the furan ring or other functional groups.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate, while pyrimidines can interfere with nucleic acid synthesis. The furan ring might contribute to binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Pyrimidines: Used in antiviral and anticancer therapies.
Furan derivatives: Often found in natural products and pharmaceuticals.
Uniqueness
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide is unique due to the combination of these functional groups, which might confer specific biological activities or chemical properties not found in other compounds.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-15(17-11-13-5-4-8-24-13)12-9-18-16(19-10-12)20-25(22,23)14-6-2-1-3-7-14/h1-10H,11H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGMHAFCIOAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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